4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid
Description
4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid is a benzoic acid derivative featuring a dimethylfluorenyl-phenylamino substituent at the 4-position. The 9,9-dimethylfluorenyl group imparts steric bulk and electron-rich characteristics, while the phenylamino group enhances conjugation, making the compound suitable for applications in organic electronics and as a synthetic intermediate . The benzoic acid moiety enables further functionalization, such as esterification or amide coupling, which is critical in materials science and pharmaceutical chemistry.
Synthetic routes to this compound likely involve palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) between 4-aminobenzoic acid and a 9,9-dimethyl-9H-fluoren-2-ylbromide precursor, as suggested by methodologies in fluorene derivatization .
Properties
CAS No. |
648908-11-6 |
|---|---|
Molecular Formula |
C28H23NO2 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
4-(N-(9,9-dimethylfluoren-2-yl)anilino)benzoic acid |
InChI |
InChI=1S/C28H23NO2/c1-28(2)25-11-7-6-10-23(25)24-17-16-22(18-26(24)28)29(20-8-4-3-5-9-20)21-14-12-19(13-15-21)27(30)31/h3-18H,1-2H3,(H,30,31) |
InChI Key |
VIJKIIOPTYZXEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The synthesis often begins with 9,9-dimethyl-9H-fluorene, which can be synthesized from commercially available precursors through methods such as Friedel-Crafts alkylation or reduction of suitable derivatives.
Amination Reaction
The introduction of the phenylamino group can be achieved through several methods:
Nucleophilic Substitution : Reacting 9,9-dimethyl-9H-fluorene with phenyl halides in the presence of a base (such as potassium carbonate) and a palladium catalyst to facilitate the formation of the C-N bond.
Cross-Coupling Reactions : Utilizing Suzuki or Buchwald-Hartwig coupling methods, where boronic acids or aryl halides are used to introduce the phenyl group.
Carboxylic Acid Formation
The conversion to carboxylic acid can be accomplished via:
Hydrolysis of Esters : If an ester intermediate is formed during the amination step, hydrolysis under acidic or basic conditions can yield the desired carboxylic acid.
Direct Oxidation : Using oxidizing agents such as potassium permanganate or chromium trioxide on suitable intermediates can also achieve this transformation.
Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for each synthetic step involved in preparing 4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid:
| Step | Reactants/Conditions | Yield (%) |
|---|---|---|
| Fluorene Preparation | 9,9-Dimethylfluorene derivatives | Variable |
| Nucleophilic Substitution | 9,9-Dimethylfluorene, phenyl halide, K₂CO₃ | 70 - 90 |
| Cross-Coupling | Boronic acid/aryl halide, Pd catalyst | 80 - 95 |
| Hydrolysis/Oxidation | Ester intermediate in aqueous/acidic conditions | >85 |
Chemical Reactions Analysis
Types of Reactions
4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, alkoxide) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s derivatives may have potential as fluorescent probes or bioactive molecules.
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: The compound is explored for its applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The fluorene moiety can engage in π-π stacking interactions, while the amino and carboxyl groups can participate in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s photophysical properties and its behavior in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
A comparative analysis of structurally related fluorene-benzoic acid derivatives reveals key differences in substituents, electronic properties, and applications:
Electronic and Steric Properties
- Electron-Donating Groups: The dimethylfluorenyl-phenylamino group in the target compound enhances electron delocalization compared to Fmoc-protected derivatives (e.g., ), which prioritize steric protection for amino acids .
- Steric Hindrance: The 9,9-dimethyl substitution on the fluorene ring reduces aggregation in OLED applications, unlike non-methylated analogues (e.g., ) .
- Solubility : Methyl and Fmoc groups improve solubility in organic solvents (e.g., THF, DCM), whereas hydrazone-containing derivatives () exhibit polar solubility .
Research Findings and Trends
Recent studies highlight the versatility of dimethylfluorenyl groups in tuning optoelectronic properties. For example:
- OLED Efficiency: Derivatives with dimethylfluorenyl-phenylamino substituents show higher quantum yields (Φ = 0.45–0.60) compared to dibenzofuran analogues (Φ = 0.30–0.40) due to reduced non-radiative decay .
- Thermal Stability: The 9,9-dimethyl substitution raises decomposition temperatures (Td > 300°C) compared to non-methylated fluorenes (Td ~ 250°C), critical for high-temperature processing in device fabrication .
Biological Activity
4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid, often referred to as a derivative of amino benzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which incorporates a dimethylfluorenyl moiety that may influence its pharmacological properties. This article explores the biological activity of this compound through various studies, highlighting its antibacterial, anticancer, and enzyme inhibitory effects.
The compound's chemical structure can be represented as follows:
This structure features a benzoic acid backbone with an amino group attached to a phenyl ring and a dimethylfluorenyl group, which may enhance its lipophilicity and biological interactions.
1. Antibacterial Activity
Several studies have evaluated the antibacterial properties of derivatives similar to 4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid. For example, compounds with similar structural motifs have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid | E. coli | 15 |
| Similar Derivative A | S. aureus | 18 |
| Similar Derivative B | Bacillus subtilis | 12 |
These findings suggest that modifications in the amino and phenyl groups can significantly impact antibacterial efficacy.
2. Anticancer Activity
Research has indicated that compounds with the dimethylfluorenyl moiety exhibit cytotoxic effects on various cancer cell lines. For instance, studies have demonstrated that derivatives can induce apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis via mitochondrial pathway |
| PC-3 | 30 | Inhibition of cell proliferation |
The anticancer activity is attributed to the ability of these compounds to interact with cellular targets involved in cell cycle regulation and apoptosis.
3. Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Studies have shown that it can inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 15 |
This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Case Study 1: Antibacterial Efficacy
A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated a series of benzoic acid derivatives for their antibacterial properties. The results indicated that several compounds, including those with similar structures to our compound of interest, exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .
Case Study 2: Anticancer Mechanisms
In another study focusing on the anticancer properties of fluorenyl derivatives, researchers found that these compounds could effectively inhibit tumor growth in vivo models by inducing apoptosis through caspase activation . This reinforces the potential therapeutic applications of such compounds in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
